molecular formula C12H15NO B13458642 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13458642
M. Wt: 189.25 g/mol
InChI Key: KWNVCKITSJJTBG-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure that is partially saturated, with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts to form the quinoline core, followed by reduction and alkylation steps to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with molecular targets in biological systems. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a fully unsaturated ring.

    Tetrahydroquinoline: A similar compound without the isopropyl group.

    Isoquinoline: An isomeric form with different ring fusion.

Uniqueness

5-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and can impart specific properties that are valuable in various applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-propan-2-yl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H15NO/c1-8(2)9-4-3-5-11-10(9)6-7-12(14)13-11/h3-5,8H,6-7H2,1-2H3,(H,13,14)

InChI Key

KWNVCKITSJJTBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCC(=O)NC2=CC=C1

Origin of Product

United States

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